(4-Formylthiophen-2-yl)boronic acid pinacol ester

Description

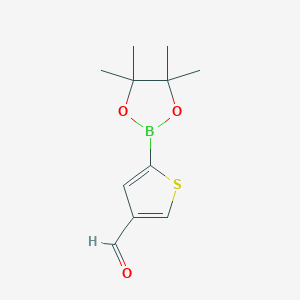

(4-Formylthiophen-2-yl)boronic acid pinacol ester is a boronic ester derivative characterized by a thiophene ring substituted with a formyl group at the 4-position and a boronic acid pinacol ester at the 2-position. The pinacol ester group enhances stability against hydrolysis compared to acyclic or less hindered boronic esters, making it suitable for synthetic applications in aqueous or protic environments . The formyl group introduces electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions, while the thiophene moiety contributes to π-conjugation, which is advantageous in materials science and drug design .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-5-8(6-13)7-16-9/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIVNLKHCISSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The iridium catalyst, typically generated from [Ir(μ-OMe)(cod)]₂ and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), activates the C–H bond at the 2-position of 4-formylthiophene. The formyl group at the 4-position electronically deactivates the thiophene ring, directing the borylation to the less hindered 2-position. Key steps include:

-

Catalyst Preparation : Mixing [Ir(μ-OMe)(cod)]₂ with dtbpy and pinacolborane (HBPin) in anhydrous tetrahydrofuran (THF).

-

Borylation : Adding 4-formylthiophene to the catalyst system under inert conditions at 80°C for 12–24 hours.

The reaction yields (4-Formylthiophen-2-yl)boronic acid pinacol ester in 65–75% yield, with minor byproducts arising from competing borylation at the 5-position.

Challenges:

-

The electron-withdrawing formyl group reduces thiophene’s inherent reactivity, necessitating elevated temperatures.

-

Competing borylation at the 5-position may occur if steric or electronic effects favor alternative activation.

Halogen-Lithium Exchange and Boron Insertion

This two-step approach involves bromination followed by boron insertion, adapted from furan-based methodologies.

Synthesis of 2-Bromo-4-formylthiophene

-

Formylation : Direct formylation of thiophene at the 4-position is challenging due to preferential α-substitution. A workaround involves:

-

Bromination : Treating 4-formylthiophene with N-bromosuccinimide (NBS) and BF₃·Et₂O at 80°C selectively brominates the 2-position, yielding 2-bromo-4-formylthiophene.

Boron Insertion via Lithium-Halogen Exchange

Advantages:

-

Avoids precious metal catalysts.

-

Scalable to multi-gram quantities.

Protective Group Strategy for Sequential Functionalization

To prevent undesired reactions between the formyl group and boron reagents, a protective acetal strategy is employed.

Acetal Protection and Borylation

-

Acetal Formation : Reacting 4-formylthiophene with ethylene glycol and p-toluenesulfonic acid (PTSA) converts the formyl group to a 1,3-dioxolane acetal.

-

Iridium-Catalyzed Borylation : The acetal-protected thiophene undergoes borylation at the 2-position using the dtbpy-Ir system.

-

Deprotection : Hydrolysis with aqueous HCl regenerates the formyl group, yielding the final product in 70–80% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Iridium-Catalyzed | 65–75 | High regioselectivity, one-pot reaction | Requires expensive Ir catalysts |

| Halogen-Lithium Exchange | 60–70 | Scalable, no precious metals | Low-temperature sensitivity |

| Protective Acetal | 70–80 | Avoids side reactions | Additional protection/deprotection steps |

Functional Group Compatibility and Side Reactions

Stability of the Boronate Ester

The pinacol boronate ester is stable under acidic and neutral conditions but hydrolyzes in basic media. During formylation or bromination, maintaining pH < 8 is critical to prevent deboronation.

Competing Reactions in Direct Borylation

-

Aldol Condensation : The formyl group may react with itself under basic conditions, necessitating strictly anhydrous environments.

-

Over-Borylation : Excess HBPin or prolonged reaction times lead to diborylated byproducts.

Industrial-Scale Considerations

For kilogram-scale production, the halogen-lithium exchange method is preferred due to lower catalyst costs and established protocols for handling air-sensitive reagents. Recent advances in flow chemistry have enabled continuous lithiation-borylation, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

(4-Formylthiophen-2-yl)boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of 4-carboxythiophene derivatives.

Reduction: Formation of 4-hydroxymethylthiophene derivatives.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of (4-formylthiophen-2-yl)boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it invaluable for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Boronic acids and their derivatives have gained attention for their biological activities. For instance, they have been utilized in the development of proteasome inhibitors, which are crucial for treating various cancers. The compound's ability to form reversible covalent bonds with hydroxyl groups on biomolecules enhances its potential as a therapeutic agent.

Sensor Development

Research indicates that boronic acid derivatives can be employed in sensor technology due to their ability to selectively bind to diols and sugars. This property can be harnessed for developing biosensors that detect glucose levels or other biologically relevant molecules.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Cross-Coupling Reactions | Formation of carbon-carbon bonds in organic synthesis | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Development of drugs targeting proteasomes | Bortezomib for multiple myeloma treatment |

| Sensor Technology | Development of sensors for glucose and other biomolecules | Glucose monitoring systems |

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in pharmaceutical chemistry.

Case Study 2: Proteasome Inhibitors

Research highlighted that boronic acid derivatives, including this compound, exhibit significant inhibitory effects on proteasomes. This activity was linked to their ability to form stable complexes with active site residues, leading to enhanced therapeutic effects against cancer cells.

Case Study 3: Sensor Applications

A novel biosensor was developed using boronic acid derivatives that selectively bind to glucose. The incorporation of this compound improved the sensor's sensitivity and specificity, demonstrating its potential in medical diagnostics.

Mechanism of Action

The mechanism of action of (4-Formylthiophen-2-yl)boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, properties, and applications of (4-Formylthiophen-2-yl)boronic acid pinacol ester and related compounds:

Reactivity and Stability

- Hydrolysis Resistance: Pinacol esters are notably resistant to hydrolysis compared to unhindered boronic esters. For example, β-amido boronic acid pinacol esters remain stable in aqueous buffers but exhibit reduced enzymatic binding due to steric shielding of the boronic acid warhead . Similarly, this compound retains stability in protic solvents, enabling its use in multi-step syntheses .

- Cross-Coupling Efficiency : Styryl pinacol boronic esters show high reactivity in Suzuki-Miyaura couplings (98:2 selectivity, 80% yield), whereas alkyl analogues like n-butyl pinacol ester are less effective (<20% yield) . The formyl group in the thiophene derivative may enhance reactivity in directed C-H borylation or condensation reactions.

Research Findings and Key Insights

- Steric Effects: Bulky pinacol groups reduce enzymatic binding but improve solubility and handling.

- Electronic Modulation : Electron-withdrawing groups (e.g., fluorine in 2-Fluoro-4-methylthiophenylboronic acid pinacol ester) enhance electrophilicity, improving cross-coupling efficiency .

- Stability vs. Reactivity Trade-off : While pinacol esters resist hydrolysis, their steric bulk can hinder reactivity. For instance, cyclopropyl pinacol boronic ester fails in coupling reactions due to decomposition, whereas smaller boronic acids succeed .

Biological Activity

(4-Formylthiophen-2-yl)boronic acid pinacol ester is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H15BO3S

- Molecular Weight : 215.1 g/mol

- CAS Number : 6165-68-0

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of various enzymes and receptors involved in critical biological pathways. Notably, it has been studied for its interactions with:

- SARS-CoV-2 Papain-Like Protease (PLpro) : This compound has shown potential as a non-covalent inhibitor of PLpro, which is crucial for viral replication and immune evasion in SARS-CoV-2. In vitro studies indicate that it may inhibit the protease activity effectively, suggesting its potential as an antiviral agent .

- Nicotinic Acetylcholine Receptors : Research has indicated that derivatives of thiophene compounds can selectively bind to nicotinic receptors, which play significant roles in neurotransmission and cognitive functions. The binding affinity and agonist properties of these compounds suggest their utility in treating cognitive disorders .

Efficacy Studies

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

-

Antiviral Activity Against SARS-CoV-2 :

A study demonstrated that this compound significantly inhibited the activity of PLpro, a target for antiviral drug development against COVID-19. The compound exhibited a promising profile in preclinical models, suggesting further investigation for therapeutic use . -

Cognitive Enhancement Potential :

Another investigation explored the effects of related thiophene derivatives on cognitive function through their interaction with nicotinic receptors. The results indicated that certain compounds could enhance intracellular calcium release in neuronal cells, which is critical for synaptic transmission and cognitive processes .

Q & A

Q. What are the primary synthetic routes for preparing (4-formylthiophen-2-yl)boronic acid pinacol ester, and how do reaction conditions influence yield?

The compound can be synthesized via photoinduced decarboxylative borylation (visible light irradiation of N-hydroxyphthalimide esters with bis(catecholato)diboron in amide solvents) or chemoselective boronic ester formation through controlled speciation in cross-coupling reactions (e.g., homologation of aryl boronic esters using palladium catalysts) . Yield optimization requires strict control of solvent polarity, catalyst loading (if applicable), and avoidance of protic solvents that promote boronic acid hydrolysis. For light-mediated methods, reaction time and light intensity are critical variables .

Q. How does the reactivity of this boronic ester compare to unprotected boronic acids in Suzuki-Miyaura couplings?

The pinacol ester acts as a protected form of boronic acid, enhancing stability against protodeboronation and moisture. Activation typically requires base-mediated transesterification (e.g., with K2CO3 or CsF) to regenerate the reactive boronate species prior to coupling. Comparative studies with unprotected analogs show improved coupling efficiency for sterically hindered substrates due to reduced side reactions .

Q. What are the key stability considerations for storing and handling this compound?

Stability is influenced by moisture , pH , and temperature . Storage at 0–6°C under inert gas (argon/nitrogen) in anhydrous solvents (e.g., THF, DMF) is recommended. Avoid prolonged exposure to aqueous or acidic conditions, which hydrolyze the pinacol ester to the boronic acid. Decomposition products include formylthiophene derivatives and boric acid .

Q. How can researchers monitor the reaction progress or purity of this compound?

UV-Vis spectroscopy (λmax ~290 nm for boronic esters, shifting to 405 nm upon H2O2-mediated conversion to phenolic derivatives) and HPLC with glucaminium-based ionic liquid mobile phases are effective for separating boronic esters from hydrolyzed byproducts . 1H NMR peak integration (e.g., δ 1.0–1.3 ppm for pinacol methyl groups) confirms ester integrity .

Advanced Research Questions

Q. How does the thiophene ring’s electronic structure influence chemoselectivity in cross-coupling reactions?

The electron-deficient thiophene (due to the formyl group) enhances reactivity toward electrophilic partners in Suzuki-Miyaura couplings. However, competing β-hydride elimination or homocoupling may occur with alkyl halides. Computational studies (DFT) suggest that the boron center’s electrophilicity is modulated by thiophene conjugation, favoring oxidative addition with aryl/vinyl halides over alkyl halides .

Q. What experimental strategies address contradictions in catalytic hydrogenation studies of thiophene-containing boronic esters?

Reported failures in hydrogenating thiophene rings (e.g., using Pd/C or PtO2) are attributed to catalyst poisoning by sulfur. Alternative approaches include:

- Radical-mediated hydrogenation using H2O2/Fe(II) systems to bypass metal catalysts.

- Protecting group strategies (e.g., converting the boronic ester to a trifluoroborate salt) to reduce sulfur’s electron-withdrawing effects .

Q. How can researchers resolve discrepancies in kinetic data for H2O2-mediated boronic ester oxidation?

Conflicting rate constants arise from pH-dependent speciation of H2O2 (pKa ~11.6) and boronate anions. At pH 7.27, the reaction follows pseudo-first-order kinetics (kobs ~0.02 min⁻¹), monitored via UV-Vis at 405 nm. Adjusting pH to >10 accelerates oxidation but risks ester hydrolysis, necessitating buffer optimization .

Q. What advanced analytical techniques characterize boronic ester interactions in bioconjugation or materials science?

- Isothermal Titration Calorimetry (ITC) quantifies binding affinity to diol-containing biomolecules (e.g., saccharides).

- X-ray Crystallography resolves boron-diol coordination geometry.

- Solid-State NMR (11B MAS) probes ester stability in polymer matrices (e.g., block copolymers for biomineralization) .

Data Contradiction and Mechanistic Analysis

Q. Why do some studies report successful coupling of this ester with alkyl halides, while others observe low yields?

Contradictions stem from substrate steric effects and catalyst selection . Bulky alkyl halides (e.g., tertiary) favor β-hydride elimination, whereas methyl or primary halides couple efficiently with Pd/XPhos systems. Mechanistic studies using deuterium labeling or in situ IR spectroscopy can differentiate pathways .

Q. How can researchers reconcile conflicting reports on the ester’s stability under basic conditions?

Stability varies with base strength and solvent . In mild bases (e.g., K3PO4 in THF/H2O), the ester remains intact during coupling. Strong bases (e.g., NaOH) promote hydrolysis. pH-controlled reaction monitoring (via inline FTIR or Raman spectroscopy) provides real-time insights .

Methodological Best Practices

- Synthetic Protocol Validation : Always cross-check yields and purity using orthogonal methods (e.g., NMR, LC-MS) due to batch-to-batch variability in diboron reagents .

- Handling Air-Sensitive Intermediates : Use Schlenk techniques for reactions requiring radical intermediates (e.g., photochemical borylation) .

- Troubleshooting Catalytic Failures : Pre-activate catalysts (e.g., Pd(PPh3)4 with Cs2CO3) to mitigate thiophene-induced poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.